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Benzene;xenon

Cat. No.: B14260854
CAS No.: 160389-14-0
M. Wt: 209.40 g/mol
InChI Key: YDJVZXGWKCFSFL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Benzene-Xenon Interactions

The scientific inquiry into interactions involving noble gases has evolved significantly since their initial discovery. Once considered completely inert, xenon is now known to form bonds and complexes with various molecules, including benzene (B151609). americanscientist.org Early investigations into such weakly bound complexes were often spectroscopic. The development of techniques like matrix isolation, where molecules are trapped in an inert solid matrix (like neon or argon) at very low temperatures, allowed for the direct observation of these transient species. acs.orgnih.gov

In the late 20th century, advancements in molecular beam spectroscopy and mass spectrometry enabled more precise measurements of the properties of van der Waals complexes like benzene-xenon. unige.ch For instance, molecular dynamics and Monte Carlo simulations were employed as early as 1993 to study the quadrupolar relaxation mechanism of the xenon-131 (B1250047) nucleus when dissolved in liquid benzene, confirming the importance of the quadrupole moment of benzene in the interaction. aip.orgresearcher.life

The 21st century has seen the increased application of sophisticated computational chemistry methods. researchgate.net Ab initio calculations, which are based on quantum mechanics from first principles, have become indispensable for determining the potential energy surfaces, binding energies, and equilibrium structures of the benzene-xenon complex. researchgate.netaip.org These theoretical studies often complement experimental findings from techniques like infrared spectroscopy and nuclear magnetic resonance (NMR), providing a more complete picture of the interaction. acs.orgrsc.org For example, relativistic effects, which are not negligible for the heavy xenon atom, can be incorporated into these calculations to achieve higher accuracy. researchgate.net

Significance of Benzene-Xenon Systems in Supramolecular Chemistry and Intermolecular Interactions

The benzene-xenon system serves as a crucial model for the study of non-covalent interactions, which are the cornerstone of supramolecular chemistry. wikipedia.orgresearchgate.net These interactions, including van der Waals forces and π-system interactions, govern processes such as molecular recognition, host-guest chemistry, and self-assembly. wikipedia.orgrsc.org

The interaction between the xenon atom and the π-electron cloud of the benzene ring is of particular interest. acs.orgmdpi.com This type of interaction is fundamental to the structure and function of many larger systems, including biological macromolecules. nih.gov Understanding how the spherical, polarizable xenon atom interacts with the electron-rich face of the benzene molecule provides insights into how other molecules might bind to aromatic residues in proteins. acs.orgacs.org

Furthermore, the study of xenon's interaction with aromatic molecules has implications for understanding the molecular mechanisms of anesthesia. nih.govacs.org Xenon is an effective anesthetic, and its mechanism of action is thought to involve interactions with hydrophobic pockets in proteins, which often contain aromatic amino acid residues. nih.govacs.org The benzene-xenon complex provides a simplified, tractable system for modeling these more complex biological interactions. acs.org The use of ¹²⁹Xe NMR spectroscopy has become a powerful tool for probing these host-guest interactions in various environments, from simple solutions to complex biological systems. rsc.orglbl.gov

Scope and Research Objectives within the Academic Literature

Academic research on benzene-xenon systems focuses on several key objectives aimed at a comprehensive understanding of their properties. A primary goal is the accurate determination of the structure and energetics of the complex. This involves pinpointing the equilibrium geometry—specifically, the distance and position of the xenon atom relative to the benzene ring—and measuring the binding energy (D₀) of the van der Waals bond. unige.chresearchgate.net

Another major research thrust is the characterization of the intermolecular potential energy surface (PES). researchgate.net The PES describes the energy of the complex as a function of the relative positions of the benzene and xenon atoms. A detailed PES allows for the calculation of intermolecular vibrational frequencies and provides a deep understanding of the dynamics of the interaction. researchgate.net

Researchers also aim to elucidate the precise nature of the bonding. While dominated by dispersion forces (a component of van der Waals forces), the interaction may have other contributions. Computational studies often partition the interaction energy into components like electrostatic, exchange-repulsion, and dispersion to quantify their respective roles. aip.org

Finally, a significant objective is to use xenon as a sensitive probe of its molecular environment. rsc.orgresearchgate.net The chemical shift of the ¹²⁹Xe nucleus in NMR spectroscopy is highly sensitive to its local surroundings. researchgate.net By studying the benzene-xenon system, researchers can calibrate and refine the use of ¹²⁹Xe NMR as a tool for characterizing cavities in larger host molecules, porous materials, and proteins. rsc.orglbl.gov

Research Findings in Data Tables

Table 1: Calculated Interaction and Binding Energies for Benzene-Xenon and Related Systems

SystemMethod/Level of TheoryInteraction/Binding Energy (kcal/mol)Note
Benzene-XeO₃ (Ng-π interaction)Not specified-12.4Strongest interaction in the series studied. mdpi.com
Benzene-XeO₃ (lone pair-π interaction)Not specifiedNot specified, but weaker than Ng-πThe oxygen atoms point towards the aromatic ring. mdpi.com
Carbazole-XeStimulated Emission Pumping/Resonant Two-Photon Ionization (SEP-R2PI)~2.55 (890.8 ± 1.6 cm⁻¹)Ground state binding energy (D₀). unige.ch
Carbazole-XeStimulated Emission Pumping/Resonant Two-Photon Ionization (SEP-R2PI)~2.85 (995.8 ± 2.5 cm⁻¹)Excited state (S₁) binding energy. unige.ch

Table 2: Adsorption Energies and Distances for Benzene on Metal Surfaces

SystemMethodAdsorption Energy (eV)Adsorption Distance (Å)
C₆H₆/Cu(111)PBE+vdW-dZK-0.733.20
C₆H₆/Ag(111)PBE+vdW-dZK-0.633.32
C₆H₆/Au(111)PBE+vdW-dZK-0.763.23
C₆H₆/Cu(111)SCAN+vdW-dZK-0.733.19
C₆H₆/Ag(111)SCAN+vdW-dZK-0.623.32
C₆H₆/Au(111)SCAN+vdW-dZK-0.763.22
C₆H₆/Cu(111)Experimental-0.71 ± 0.04Not specified
C₆H₆/Ag(111)Experimental-0.58 ± 0.05Not specified
C₆H₆/Au(111)Experimental-0.70 ± 0.03Not specified
Data sourced from a study assessing various DFT methods for physisorption on coinage metals. aip.org

Table 3: Calculated ¹²⁹Xe NMR Shielding Parameters for the Benzene-Xenon Dimer

Intermolecular Distance R (Å)Shielding Anisotropy (Δσ = σ⊥ - σ∥) (ppm)Isotropic Shielding (σ_iso) (ppm)
3.22.9835635.179
3.4-0.3985651.993
3.6-1.3065658.228
3.81.1405662.082
4.00.6115663.728
Calculations performed at the spin-orbit relativistic ZORA/TZ2P level. wiley-vch.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Xe B14260854 Benzene;xenon CAS No. 160389-14-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

160389-14-0

Molecular Formula

C6H6Xe

Molecular Weight

209.40 g/mol

IUPAC Name

benzene;xenon

InChI

InChI=1S/C6H6.Xe/c1-2-4-6-5-3-1;/h1-6H;

InChI Key

YDJVZXGWKCFSFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.[Xe]

Origin of Product

United States

Theoretical Frameworks and Computational Methodologies for Benzene Xenon Complexes

Quantum Chemical Approaches to Benzene-Xenon Interactions

Quantum chemistry offers a powerful toolkit for the detailed investigation of the forces at play in the benzene-xenon complex. These methods aim to solve the Schrödinger equation for the molecular system, providing a fundamental understanding of its electronic structure and intermolecular potential energy surface (PES).

Ab Initio Methods for Characterizing Intermolecular Potentials

Ab initio methods, which are based on first principles without empirical parameters, are the gold standard for calculating intermolecular interactions. nih.gov For the benzene-xenon complex, these methods are employed to construct an accurate PES, which describes the interaction energy as a function of the distance and orientation of the two molecules. researchgate.net

Second-Order Møller-Plesset Perturbation Theory (MP2) Applications

Second-Order Møller-Plesset Perturbation Theory (MP2) is a widely used ab initio method for studying non-covalent interactions due to its favorable balance of computational cost and accuracy. aip.org It is one of the simplest methods to incorporate electron correlation, which is essential for describing dispersion forces, the primary attractive force in the benzene-xenon complex. nih.gov

However, MP2 theory is known to sometimes overestimate the strength of dispersion interactions, particularly for systems with significant π-electron density like benzene (B151609). aip.orgacs.org For instance, MP2 has been shown to overestimate the binding energy of the benzene dimer. aip.orgacs.org Despite this, MP2 provides a good starting point for more accurate calculations and is often used for geometry optimizations of such complexes. researchgate.net More reliable results can be obtained by combining MP2 with higher-level correlation methods like coupled-cluster theory. aip.org

Table 1: Comparison of Interaction Energies for Benzene-Containing Dimers Calculated with Different Methods.

Dimer Configuration MP2 Interaction Energy (kcal/mol) CCSD(T) Interaction Energy (kcal/mol)
Parallel Benzene Dimer - -1.48 nih.gov
T-shaped Benzene Dimer - -2.46 nih.gov
Slipped-parallel Benzene Dimer - -2.48 nih.gov

Note: This table illustrates the typical range of interaction energies and the importance of high-level correlation methods. Specific values for the benzene-xenon complex would require dedicated calculations.

Basis Set Considerations in Energy Calculations

The accuracy of ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For weakly bound complexes like benzene-xenon, it is crucial to use basis sets that include diffuse functions, which are extended functions that can accurately describe the electron density far from the nuclei. aip.org These are denoted by "aug-" in the basis set name (e.g., aug-cc-pVDZ). aip.orgrsc.org

The use of larger basis sets generally improves the accuracy of the calculations but also significantly increases the computational cost. nih.gov To obtain highly accurate interaction energies, results from calculations with a series of systematically larger basis sets are often extrapolated to the complete basis set (CBS) limit. rsc.org This procedure helps to minimize the basis set superposition error (BSSE), an artifact that can artificially increase the calculated interaction energy. acs.org The counterpoise correction method is another common approach to account for BSSE. acs.org

Density Functional Theory (DFT) for Non-Covalent Interactions

Density Functional Theory (DFT) has become a popular alternative to traditional ab initio methods for studying large molecular systems due to its lower computational cost. aip.org However, standard DFT functionals often fail to properly describe long-range van der Waals interactions, which are dominant in the benzene-xenon complex. aip.orgnih.gov

To address this deficiency, several dispersion-corrected DFT methods have been developed. These methods add an empirical term to the DFT energy to account for dispersion forces. aip.org Another approach is to use non-local functionals that are designed to capture these interactions. aip.org The development of new functionals that accurately describe non-covalent interactions across a wide range of systems remains an active area of research. nih.gov For instance, the M06-2X and PWB6K functionals have shown good performance for non-covalent interactions. researchgate.netnih.gov

Analysis of Molecular Symmetry and Point Group Invariance in Benzene-Xenon Systems

The benzene molecule (C₆H₆) possesses a high degree of symmetry, belonging to the D₆h point group. chemtube3d.comesanlasu.com This symmetry has important consequences for its interactions with other molecules. When a xenon atom approaches the benzene molecule, the symmetry of the complex is reduced. The specific point group of the benzene-xenon complex depends on the position of the xenon atom relative to the benzene ring.

For example, if the xenon atom is located directly above the center of the benzene ring along the principal C₆ axis, the complex will have C₆v symmetry. If the xenon atom is located in the plane of the benzene ring, the symmetry will be lower. Understanding the symmetry of the complex is crucial for interpreting spectroscopic data and for simplifying quantum chemical calculations. libretexts.org Group theory provides the mathematical framework for analyzing molecular symmetry and its consequences. gacariyalur.ac.in

Classical and Hybrid Molecular Dynamics Simulations

While quantum chemical methods provide a detailed picture of the interactions in small systems, they are often too computationally expensive for studying the dynamics of larger systems or for simulating processes over longer timescales. oulu.fi For these applications, classical and hybrid molecular dynamics (MD) simulations are employed.

Classical MD simulations use a force field to describe the interactions between atoms. A force field is a set of empirical potential energy functions and parameters that approximate the quantum mechanical interactions. These simulations can be used to study the behavior of a large number of benzene and xenon atoms over time, providing insights into properties like the solubility and diffusion of xenon in liquid benzene. researchgate.netnih.gov

Hybrid methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), offer a compromise between the accuracy of quantum mechanics and the efficiency of classical mechanics. nih.gov In a QM/MM simulation of the benzene-xenon system, the interaction between a single xenon atom and a benzene molecule could be treated with a quantum mechanical method, while the interactions between the surrounding solvent molecules (if any) are treated with a classical force field. This approach allows for the study of chemical processes in a complex environment. nih.gov

Simulations have been used to study the NMR chemical shift of xenon dissolved in benzene, combining classical molecular dynamics with quantum chemical calculations of the shielding tensor. researchgate.netcas.cz These studies have shown that the chemical shift is sensitive to the local environment of the xenon atom. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Benzene
Xenon
Water
p-Cresol (B1678582)
Toluene (B28343)
Formic acid
Formamide
Methane
Ethylene
Acetylene
Hexafluorobenzene
Hexachlorobenzene
Hexabromobenzene
Hexacyanobenzene
Xenon tetrafluoride
Boron trifluoride
Pyridine

Force Field Development and Validation for Benzene-Xenon Interactions

The accuracy of molecular simulations heavily relies on the quality of the underlying force field, which is a set of empirical formulas and parameters that describe the potential energy of a system of atoms or molecules. biomolmd.org For benzene-xenon systems, force fields must accurately capture the subtle non-covalent interactions, including van der Waals forces and cation-π interactions, which are crucial for describing the binding and dynamics of these complexes. researchgate.net

Several general-purpose force fields, such as CHARMM, AMBER, OPLS-AA, and COMPASS, have been developed and can be applied to simulations of organic molecules and their interactions with noble gases. biomolmd.orgacs.org The development of these force fields often involves a combination of quantum mechanical (QM) calculations and fitting to experimental data. biomolmd.org For instance, valence parameters and atomic partial charges can be derived from ab initio data, while van der Waals parameters are often optimized by reproducing experimental cohesive energies and equilibrium densities from molecular dynamics (MD) simulations of molecular liquids. biomolmd.org

The validation of these force fields is a critical step to ensure their reliability. chemrxiv.org Validation studies often involve comparing simulation results with a wide range of experimental data, including structural, conformational, vibrational, and thermophysical properties for molecules in isolation and in condensed phases. biomolmd.org For example, a hybrid force field for metal-organic framework-5 (IRMOF-1), which uses nonbonded parameters for Zn-O interactions and a modified CVFF force field for the benzene dicarboxylate linker, has been validated against experimental data for structural properties like negative thermal expansion. acs.org While this force field showed good agreement for many properties, it underestimated the diffusion constant of benzene, suggesting potential deficiencies in the CVFF portion of the force field. acs.org

Recent advancements have focused on developing more accurate and compatible force fields. acs.org Some approaches utilize a combination of harmonic bond stretching potentials and different forms of Lennard-Jones potentials (e.g., 12-6 and 9-6) to achieve better agreement with experimental bond lengths, Raman peaks, liquid densities, and vaporization enthalpies. acs.org Furthermore, polarizable force fields based on the classical Drude oscillator model have been extended to halogenated aromatic systems, like benzene derivatives, to better reproduce QM-level energies and geometries of non-covalent interactions. nih.gov The rise of machine learning has also introduced new methods for developing force fields, though these still require extensive training data. mlr.press

Simulation of Host-Guest System Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamics of host-guest systems, such as benzene-xenon complexes. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information about their trajectories over time. nih.gov This allows for the study of various dynamic processes, including the binding and dissociation of guest molecules, conformational changes of the host, and the influence of the solvent.

In the context of benzene-xenon systems, MD simulations have been used to study the behavior of xenon in different environments, including dissolved in liquid benzene and encapsulated within host molecules like cryptophanes or fullerenes in a benzene solvent. nih.govrsc.orgresearchgate.net For instance, simulations of atomic xenon dissolved in liquid benzene have been performed by combining classical molecular dynamics with quantum chemical calculations to determine properties like the ¹²⁹Xe NMR chemical shift. researchgate.net

The simulation of host-guest dynamics often involves several key steps. First, the system is equilibrated at a specific temperature and pressure to reach a stable state. acs.org This is typically done using an NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble. acs.orgresearchgate.net Following equilibration, production runs are performed to collect data on the system's dynamics. rsc.org The analysis of these trajectories can reveal important information about the system, such as radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. researchgate.net

For complex systems, such as proteins with binding cavities, MD simulations can be used to identify and characterize xenon-binding sites. researchgate.net By mapping the free energy iso-surfaces, researchers can visualize probable binding locations for xenon. researchgate.net These simulations have shown that xenon can occupy both apparent and "cryptic" binding sites that may not be obvious from the static crystal structure. researchgate.net The dynamics of the host molecule itself, such as the rotation of phenyl groups in calixarenes, can also be studied and have been shown to influence the behavior of guest molecules. acs.orgacs.org

Statistical Mechanics and Free Energy Calculations

Statistical mechanics provides the theoretical foundation for connecting the microscopic properties of a system, as obtained from simulations, to its macroscopic thermodynamic properties, such as free energy. nih.gov The calculation of binding free energies is a central goal in the study of host-guest complexes, as it provides a quantitative measure of the stability of the complex. acs.org

Several methods exist for calculating free energies from molecular simulations. One common approach is the use of thermodynamic cycles, which allow for the calculation of a desired free energy change by considering a series of more easily computable steps. nih.gov For example, the binding free energy of a ligand to a protein can be calculated by considering the free energy of "alchemically" transforming the ligand into nothingness (decoupling it from its surroundings) both in solution and when bound to the protein. acs.org

Potential of mean force (PMF) calculations are another widely used technique. acs.org In this method, the free energy profile is calculated as a function of a specific reaction coordinate, such as the distance between the host and guest molecules. acs.org Umbrella sampling is a common algorithm used to enhance sampling along the reaction coordinate and obtain a converged PMF. acs.org

Free energy calculations for benzene-xenon systems have been performed in various contexts. For example, the free energy of xenon binding to the L99A mutant of T4 lysozyme (B549824) has been studied, providing insights into protein-ligand interactions. acs.org In these calculations, it is often necessary to account for factors such as the loss of translational and rotational freedom upon binding. acs.org The choice of the simulation method and the force field can significantly impact the accuracy of the calculated free energies. For instance, calculations using a reduced system with a generalized solvent boundary potential can provide accurate results at a lower computational cost. acs.org

Mode-Coupling Theory for Dynamic Properties of Benzene-Xenon Solutions

Mode-coupling theory (MCT) is a powerful theoretical framework for studying the dynamics of liquids and dense solutions. aps.org It provides a way to calculate various dynamic properties, such as diffusion coefficients and reorientational relaxation times, from the static structure of the liquid. rsc.orgrsc.org

Interaction-Site Model Applications

In the context of molecular liquids, MCT is often applied using an interaction-site model. rsc.orgrsc.org In this model, a molecule is represented by a set of interaction sites, which simplifies the description of its shape and interactions. rsc.org For example, benzene can be modeled as a six-site potential, where each site represents a C-H group. rsc.orgrsc.org Similarly, xenon is typically described as a single Lennard-Jones (LJ) atom. rsc.orgrsc.org

The interaction-site model allows for the calculation of site-site static structure factors, which are a key input for the MCT equations. rsc.org These structure factors can be obtained from integral equation theories like the reference interaction site model (RISM) combined with the Percus-Levick/hypernetted-chain (PLHNC) closure. rsc.org The standard Lorentz-Berthelot combination rule is typically used to determine the LJ parameters for interactions between different types of sites. rsc.orgrsc.org

MCT based on the interaction-site model has been successfully applied to aqueous solutions of benzene and xenon to calculate the dynamic properties of both the solute and the solvent. rsc.orgrsc.org These calculations can be performed over a range of temperatures to study the temperature dependence of the dynamics. rsc.orgrsc.org

Evaluation of Solute and Solvent Dynamic Properties

Using the MCT framework with the interaction-site model, a variety of dynamic properties for both the solute (benzene or xenon) and the solvent (e.g., water) can be evaluated. rsc.orgrsc.org These properties include:

Translational diffusion coefficients: These quantify the rate at which molecules move through the solution. MCT calculations have been used to determine the diffusion coefficients of both solute and solvent molecules. rsc.org

Reorientational relaxation times: These describe the characteristic time it takes for a molecule to reorient itself in the solution. For water, the reorientational relaxation time can be influenced by the presence of solutes like benzene and xenon. rsc.orgrsc.org

B-coefficients: These coefficients are derived from the concentration dependence of properties like the reorientational relaxation time of the solvent and provide information about the effect of the solute on the solvent dynamics. rsc.orgrsc.org

Studies using MCT have shown that the temperature dependence of these dynamic properties is in qualitative agreement with experimental results from techniques like NMR. rsc.orgrsc.org However, the absolute values may not always show perfect agreement. rsc.orgrsc.org The theory has been used to investigate the concept of "hydrophobic hydration," suggesting that the retardation of water mobility around hydrophobic solutes is primarily due to the energetic cost of creating a cavity for the solute, rather than the formation of a rigid hydration structure. rsc.org

Spectroscopic Investigations of Benzene Xenon Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands out as a powerful tool for characterizing the structure, dynamics, and interactions within benzene-xenon systems. Both solid-state and solution-state NMR techniques provide unique insights into the nature of these van der Waals complexes.

Solid-State NMR Characterization of Benzene-Xenon Inclusion Compounds (e.g., 13C CP-MAS NMR)

Solid-state NMR, specifically 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, is instrumental in studying benzene-xenon inclusion compounds, where xenon atoms are trapped within a host matrix that may incorporate benzene (B151609) or its derivatives.

In studies of metal-organic frameworks (MOFs), such as UMCM-1, 13C CP-MAS NMR can distinguish between the activated framework and the framework loaded with guest molecules like benzene. For instance, a distinct signal at 128 ppm in the 13C CP-MAS NMR spectrum is characteristic of benzene molecules included within the UMCM-1 structure. researchgate.net This allows for the direct observation of the guest within the host's porous network.

The dynamics of the guest and host can also be investigated. In the case of tris(2,3-naphthalenedioxy)cyclotriphosphazene (TNP) inclusion compounds, the high mobility of entrapped benzene molecules can be transferred to the host structure. This is evidenced by shorter 13C spin-lattice relaxation times (T1) for the host in the presence of benzene compared to the guest-free system. acs.org The multiplicity of the 13C signals in the CP-MAS spectrum can also provide information about the crystal structure, such as the channel-type structure formed in TNP inclusion compounds with benzene. acs.org

Furthermore, 13C CP-MAS NMR is sensitive to the local environment and can reveal the presence of multiple, crystallographically inequivalent sites for carbon atoms within the host lattice, leading to the splitting of NMR signals. rsc.org

Table 1: 13C CP-MAS NMR Data for Benzene in an Inclusion Compound

Host MaterialObserved 13C Chemical Shift of Benzene (ppm)Reference
UMCM-1128 researchgate.net

Solution-State NMR of Benzene-Xenon Systems

In solution, NMR techniques provide detailed information about the intermolecular interactions and dynamics between dissolved xenon and benzene molecules.

The spin-lattice relaxation time (T1) of both 1H in benzene and 129Xe is sensitive to their interaction. The relaxation of the 129Xe nuclear spin is significantly influenced by the surrounding solvent molecules. The intermolecular dipole-dipole interaction between the 129Xe nucleus and the protons of benzene is a major contributor to the relaxation of 129Xe. researchgate.net

Experimental determinations of the 129Xe T1 in liquid benzene have yielded values of 390 s and 870 s, and molecular dynamics simulations have calculated a dipolar relaxation time of 750 ± 160 s, which is in good agreement. researchgate.net The spin-lattice relaxation time of 129Xe in a solution of normal benzene is approximately 200 seconds, while in a partially deuterated benzene sample, it increases to about 1000 seconds. berkeley.edu This difference highlights the role of dipolar coupling between 129Xe and 1H spins in the relaxation process. berkeley.edu The standard method for measuring T1 is the inversion-recovery experiment. ucl.ac.uk

Table 2: 129Xe Spin-Lattice Relaxation Times (T1) in Benzene

Solvent129Xe T1 (s)MethodReference
Liquid Benzene390Experimental researchgate.net
Liquid Benzene870Experimental researchgate.net
Liquid Benzene750 ± 160Simulation researchgate.net
Normal Benzene~200Experimental berkeley.edu
Partially Deuterated Benzene~1000Experimental berkeley.edu

The Nuclear Overhauser Effect (NOE) is a phenomenon that results from cross-relaxation between nuclear spins and provides information about internuclear distances. ucl.ac.uk In the benzene-xenon system, the interaction between dissolved, spin-polarized 129Xe and the protons of benzene leads to an observable NOE, termed the Spin Polarization-Induced Nuclear Overhauser Effect (SPINOE). berkeley.edunih.gov

This effect manifests as a change in the magnetization of the benzene protons upon interaction with the hyperpolarized xenon. berkeley.eduresearchgate.net The observation of the SPINOE is direct evidence of the dipolar coupling between the 129Xe and 1H spins. berkeley.edu While the initial polarization enhancement observed in benzene was not large, it opened up new avenues for using NMR to study such interactions. dicp.ac.cn The magnitude of the NOE enhancement is influenced by the 1H relaxation rates; for example, the effect is more pronounced in partially deuterated benzene due to its longer 1H relaxation time. berkeley.edu

The sensitivity of 129Xe NMR can be dramatically increased by several orders of magnitude through hyperpolarization techniques. cas.cz Hyperpolarized (HP) 129Xe, with its large, polarizable electron cloud, is an exceptionally sensitive probe of its local environment. cas.czresearchgate.net The chemical shift of HP 129Xe is highly dependent on its physical surroundings, making it a powerful tool for studying intermolecular interactions. cas.czresearchgate.net

When HP 129Xe is dissolved in a liquid like benzene, its chemical shift provides information about the solvent environment. cas.cz For instance, the experimental 129Xe chemical shift in benzene has been reported to be around 188.14 ppm and 193.0 ppm. cas.cz Theoretical simulations that combine molecular dynamics and quantum chemical calculations have been successful in reproducing these experimental values, with relativistic effects accounting for about 8% of the total chemical shift. cas.cz

The use of HP 129Xe has been crucial in detecting cross-relaxation between xenon and solvent protons in benzene for the first time. nih.gov This has paved the way for using HP 129Xe to characterize hydrophobic cavities in proteins and other materials. nih.govdicp.ac.cn

The primary method for producing hyperpolarized 129Xe is Spin-Exchange Optical Pumping (SEOP). aip.orgnih.govacs.org This process involves three main steps: optical pumping, collisional spin-exchange, and hyperfine interaction. nih.gov

In a typical SEOP setup, a glass cell contains a mixture of 129Xe gas, nitrogen, and an alkali metal vapor, most commonly rubidium (Rb). aip.orgnih.gov The process begins by irradiating the Rb vapor with circularly polarized laser light tuned to the D1 transition of the alkali metal. aip.orgnih.gov This selectively excites Rb atoms to a higher energy state. nih.gov Collisions then cause the excited Rb atoms to return to their ground state, leading to a high electronic polarization of the Rb vapor. aip.orgnpsm-kps.org

Through subsequent collisions, this high polarization is transferred from the Rb valence electrons to the 129Xe nuclei via hyperfine interactions. aip.orgnpsm-kps.org This results in a significant enhancement of the nuclear spin polarization of 129Xe, which can be thousands of times greater than the thermal equilibrium polarization. nih.gov The SEOP process can be carried out in either batch-mode or continuous-flow mode, each with its own advantages for different applications. aip.orgnih.gov

Hyperpolarized 129Xe NMR as a Probe for Intermolecular Interactions
Magnetization Transfer Mechanisms between ¹²⁹Xe and Protons

The interaction between xenon-129 (B1251204) (¹²⁹Xe) and protons in benzene molecules is a subject of significant interest, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The primary mechanism governing the transfer of magnetization between these two species is the Spin Polarization-Induced Nuclear Overhauser Effect (SPINOE). lbl.govescholarship.orgnih.govberkeley.edu This phenomenon allows for the transfer of the high nuclear spin polarization of laser-polarized xenon to protons, leading to a substantial enhancement of the proton NMR signal. lbl.govescholarship.org

The process begins with the optical pumping of xenon gas, which uses a polarized laser to create a "hyperpolarized" state where a majority of the ¹²⁹Xe nuclear spins are aligned in the same direction. lbl.gov This results in a spin polarization several orders of magnitude greater than what is achievable at thermal equilibrium in strong magnetic fields. escholarship.org When this hyperpolarized xenon is dissolved in a solution containing benzene, the xenon atoms, being inert, can physically approach the benzene molecules without forming chemical bonds. lbl.gov

The close proximity between the xenon atoms and the protons of the benzene rings facilitates cross-relaxation through dipolar interactions. nih.govmriquestions.com This interaction allows the non-equilibrium spin polarization of the ¹²⁹Xe nuclei to be transferred to the nearby protons. lbl.gov The efficiency of this transfer is dependent on the distance between the xenon and proton nuclei and the dynamics of their interaction. escholarship.org The SPINOE technique has been successfully used to amplify the NMR signals of hydrogen nuclei in benzene solutions. lbl.gov

The transfer of polarization can be described as an incoherent process involving the stochastic fluctuations of the magnetic dipolar coupling between the ¹²⁹Xe and proton spins. acs.org This cross-relaxation leads to an enhancement of the proton signal, which can be detected using specialized NMR pulse sequences. nih.gov The SPINOE experiment has been extended from liquid solutions to solid-state systems, demonstrating its versatility in probing the structure and dynamics of molecules on surfaces. berkeley.edu

The key steps in the magnetization transfer process are summarized below:

StepDescriptionKey Mechanism
1. HyperpolarizationXenon gas is treated with a polarized laser to create a highly spin-polarized state for ¹²⁹Xe nuclei.Optical Pumping
2. DissolutionThe hyperpolarized xenon gas is dissolved in a benzene solution.-
3. InteractionXenon atoms come into close contact with benzene molecules.van der Waals forces
4. Magnetization TransferSpin polarization is transferred from ¹²⁹Xe to benzene protons.Dipolar cross-relaxation (SPINOE)
5. Signal EnhancementThe NMR signal of the benzene protons is significantly amplified.-

This method provides a powerful tool for studying intermolecular interactions and has potential applications in various fields, including medical imaging, by enhancing the sensitivity of MRI. lbl.govescholarship.org

Mass Spectrometry of Benzene-Xenon Systems

Mass spectrometry is a crucial analytical technique for investigating the formation, ionization, and fragmentation of benzene-xenon clusters. These studies provide valuable insights into the nature of the weak intermolecular forces that govern these systems.

Ionization Mechanisms and Fragmentation Patterns

Benzene-xenon clusters are typically generated in a supersonic jet expansion and then subjected to ionization, most commonly through multiphoton ionization (MPI). researchgate.net The subsequent analysis of the resulting ions is performed using a time-of-flight (TOF) mass spectrometer. aip.orgresearchgate.net

Upon ionization, the benzene-xenon van der Waals complexes can undergo fragmentation. The fragmentation patterns observed in the mass spectra provide information about the stability of the parent cluster ions and the energetics of the dissociation pathways. For benzene clusters, fragmentation often involves the loss of neutral benzene molecules. researchgate.net In the case of benzene-xenon clusters, the loss of a xenon atom is a common fragmentation channel.

Studies on benzene clusters have shown that the fragmentation pattern can be influenced by the ionization method. For instance, low-energy electron attachment can lead to the formation of negatively charged benzene clusters with a specific threshold size, while higher energy electron impact can produce a broader range of smaller cluster anions. researchgate.net

In strong laser fields, the ionization of benzene can lead to more extensive fragmentation, producing a variety of smaller carbon-based ions. iphy.ac.cn The ratio of the parent ion to fragment ions is dependent on the laser intensity and wavelength. iphy.ac.cn The presence of a xenon atom in the cluster can influence these fragmentation pathways. For example, in the ionization of C₆₀ by high-energy xenon ions, multiple fragmentation channels were observed, including the production of a wide range of smaller carbon fragments. aps.org

The table below shows common fragment ions observed in the mass spectrometry of benzene and related systems under different ionization conditions.

Parent SpeciesIonization MethodMajor Fragment Ions (m/z)
Benzene (C₆H₆)Electron Ionization (70 eV)78 ([C₆H₆]⁺), 77 ([C₆H₅]⁺), 52 ([C₄H₄]⁺), 51 ([C₄H₃]⁺), 50 ([C₄H₂]⁺), 39 ([C₃H₃]⁺) copernicus.orgdocbrown.info
Benzene Clusters ((C₆H₆)ₙ)Multiphoton Ionization[(C₆H₆)ₘ]⁺ (m < n) aip.org
Benzene Trimer ((C₆H₆)₃)Ultrafast Intermolecular Coulombic DecayC₆H₆⁺ nih.gov

Chemical Ionization and Photoionization Applications

Chemical ionization (CI) is a soft ionization technique that results in less fragmentation compared to electron ionization (EI), often preserving the molecular ion. wikipedia.org In the context of benzene-xenon systems, xenon can be used as a reagent gas in charge-exchange chemical ionization. wikipedia.orgms-textbook.com In this process, reagent gas ions, formed by electron bombardment, abstract electrons from the analyte molecules (benzene) to form radical cations. wikipedia.org The degree of fragmentation can be controlled by selecting a reagent gas with an appropriate resonance energy relative to the ionization energy of the analyte. wikipedia.org For example, xenon has been used as a reagent gas to ionize cyclohexene, with the resulting mass spectrum showing different fragmentation patterns compared to ionization with benzene as the reagent gas. chegg.com

Benzene cluster cations have also been employed as selective reagent ions for the chemical ionization of various volatile organic compounds. copernicus.orgcopernicus.org The low ionization energy of benzene clusters allows for the soft ionization of analytes with minimal fragmentation. copernicus.org

Photoionization (PI) is another soft ionization technique where a molecule absorbs a photon of sufficient energy to cause an electron to be ejected, forming a positive ion. rcsystemsco.com This method is considered non-destructive as only a small fraction of the analyte molecules are ionized. rcsystemsco.com Photoionization detectors (PIDs) are used to detect a wide range of volatile organic compounds, including benzene. noblelight.comlevitt-safety.combuygasmonitors.com The resonant two-photon ionization (R2PI) method, coupled with mass spectrometric detection, has been used to obtain absorption spectra of benzene clusters. aip.org Theoretical studies have also explored the quantum entanglement that can arise during the attosecond photoionization of xenon atoms. aps.org

The table below summarizes the applications of these ionization techniques to benzene-related systems.

Ionization TechniqueApplication to Benzene/Xenon SystemsKey Findings
Chemical Ionization (CI)Xenon used as a charge-exchange reagent gas for analytes like cyclohexene. wikipedia.orgms-textbook.comchegg.comProduces characteristic fragmentation patterns that depend on the reagent gas. ms-textbook.comchegg.com
Chemical Ionization (CI)Benzene cluster cations used as reagent ions for volatile organic compounds. copernicus.orgcopernicus.orgEnables sensitive and selective detection with limited fragmentation. copernicus.orgcopernicus.org
Photoionization (PI)Detection of benzene using PIDs. noblelight.comlevitt-safety.combuygasmonitors.comProvides a quantitative measure of benzene concentration. rcsystemsco.com
Resonant Two-Photon Ionization (R2PI)Spectroscopic studies of benzene and its clusters. aip.orgAllows for the acquisition of size-specific absorption spectra. aip.org

Other Spectroscopic Methods (e.g., Optical Absorption in Related Systems)

Besides NMR and mass spectrometry, other spectroscopic techniques have been employed to study the interactions in benzene-xenon and related systems. Optical absorption spectroscopy, particularly in the ultraviolet (UV) region, provides valuable information about the electronic structure of these van der Waals complexes.

Rotationally resolved UV spectra of the 6¹₀ band of benzene-xenon complexes have been recorded, yielding precise rotational constants and the van der Waals bond length. core.ac.uk These studies help to define the geometry and intermolecular potential of the complex in both its ground and electronically excited states.

Infrared (IR) absorption spectroscopy has been used to investigate the vibrational structure of benzene cations complexed with rare gas atoms like neon and argon. mpg.de The presence of the rare gas atom can lead to the appearance of weak van der Waals sidebands and subtle effects due to symmetry lowering in the complex. mpg.de Similar studies on phenol-xenon complexes have combined IR spectroscopy in a neon matrix with quantum chemistry calculations to characterize the structure and vibrational spectra of the complexes. aip.org These investigations indicate that the most stable structure is a π-complex, where the xenon atom is located above the plane of the aromatic ring. aip.org

The absorption and fluorescence spectra of benzene in various solvents, including those that interact via van der Waals forces, show that the solvent environment can influence the vibrational structure of the electronic transitions. core.ac.uknih.gov For instance, the absorption spectrum of o-cresol, a benzene derivative, shows distinct features in benzene and toluene (B28343) solvents due to the formation of intermolecular π-complexes. nih.gov

These spectroscopic methods, in conjunction with computational chemistry, provide a comprehensive picture of the weak, non-covalent interactions that govern the structure and dynamics of benzene-xenon systems. aip.org

Structural Elucidation and Crystallographic Studies of Benzene Xenon Inclusion Compounds

X-Ray Diffraction (XRD) Analysis of Solid-State Systems

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic structure of crystalline materials. In the context of solid-state benzene-xenon systems, XRD provides critical data on unit cell dimensions, space group symmetry, and the precise locations of both the host benzene (B151609) molecules and the guest xenon atoms within the crystal lattice.

High-pressure X-ray diffraction studies have been conducted on solid xenon, revealing that its face-centered cubic (fcc) structure remains stable up to at least 32 GPa at room temperature. aps.org While specific XRD studies focusing exclusively on the binary benzene-xenon clathrate are not widely reported, the principles of the technique are applied broadly to understand related inclusion compounds. For instance, single-crystal X-ray diffraction (SCXRD) has been successfully used to analyze the structure of benzene molecules confined within the channels of a metal-organic framework, detailing the host-guest interactions. oup.com Similarly, X-ray crystallography has been instrumental in identifying xenon binding sites within protein crystals, providing detailed geometric information about the hydrophobic cavities that accommodate the xenon atoms. lbl.govresearchgate.net These related studies underscore the power of XRD and SCXRD to elucidate the intricate packing and intermolecular contacts in host-guest systems, a capability that is directly applicable to the structural determination of benzene-xenon solids.

TechniqueApplicationKey Findings
High-Pressure XRD Study of solid xenonFcc structure is stable up to 32 GPa. aps.org
Single-Crystal XRD Analysis of benzene in a Metal-Organic FrameworkRevealed sequential binding and host-guest interactions. oup.com
X-ray Crystallography Determination of xenon binding in proteinsIdentified specific hydrophobic cavities and binding geometries. lbl.govresearchgate.net

Formation and Structural Characteristics of Benzene-Xenon Clathrates and Inclusion Compounds

The formation of a benzene-xenon clathrate, a type of inclusion compound, occurs when xenon atoms (the "guest") are trapped within the cavities of a crystalline lattice formed by benzene molecules (the "host"). This process is typically favored under conditions of high pressure and low temperature, which facilitate the capture of the noble gas as the host crystallizes. vaia.com The stability of the resulting clathrate is not due to covalent bonding but rather to weak, non-covalent van der Waals forces between the encapsulated xenon atom and the surrounding benzene molecules of the cage-like structure. vaia.com

The structural characteristics are defined by the packing of the host benzene molecules, which creates voids or channels of a suitable size and shape to accommodate the xenon guest. The interaction is often characterized as a Ng–π interaction, where the electron-rich π system of the aromatic benzene ring interacts with the polarizable electron cloud of the xenon atom. mdpi.comacs.org

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a multi-component system like a benzene-xenon clathrate is a significant computational challenge. researchgate.net Crystal Structure Prediction (CSP) methodologies are employed to computationally generate and evaluate energetically plausible crystal structures.

The general workflow for CSP involves:

Structure Generation : Creating a vast number of candidate crystal packings with various symmetries and unit cell parameters. Methods like basin-hopping global optimization and Monte Carlo algorithms are used for this step. nih.gov

Energy Minimization : Optimizing the geometry of each generated structure to find the nearest local energy minimum. This is often done using force fields or more accurate quantum mechanical methods. nih.govsoton.ac.uk

Ranking : Ranking the optimized structures based on their relative stability, typically calculated as lattice energy. rsc.org For clathrates, a more sophisticated scoring function that combines the free energy and the guest-to-cavity volume ratio may be used to improve prediction accuracy. soton.ac.uk

In studies of similar systems, such as fluorophenol-xenon clathrates, CSP has been successfully combined with experimental data. soton.ac.ukresearchgate.net Researchers first generate a set of low-energy hypothetical structures and then calculate properties like the ¹²⁹Xe NMR chemical shifts for each candidate. soton.ac.ukresearchgate.net By comparing these computed shifts with experimental NMR spectra, the correct crystal structure can be identified from the pool of predictions. soton.ac.ukresearchgate.net This integrated computational-experimental approach is a powerful tool for solving the structures of complex inclusion compounds. researchgate.net

Host-Guest Ratio Analysis in Clathrate Structures

The stoichiometry, or host-to-guest ratio, is a fundamental characteristic of a clathrate structure. This ratio is dictated by the number of available cavities in the host lattice and the efficiency with which they are occupied by guest molecules. Analysis of this ratio provides insight into the packing efficiency and the nature of the host framework.

In clathrate systems, the host-guest ratio can be either stoichiometric or non-stoichiometric. For example, studies of fluorophenol-xenon clathrates suggest a host-guest ratio of 3:1 is required for saturation. soton.ac.uk In contrast, a study of a paramagnetic organocobalt capsule that traps xenon revealed a fractional occupancy, with a crystal structure formula of (C(NH₂)₃)₄[Xe₀.₇Co₄L₆]·75 H₂O, indicating that not all available cavities were occupied by a xenon atom. acs.org The host-guest ratio is a critical parameter considered in CSP studies, where the volume ratio between the host cavity and the guest molecule is used as a filter to identify plausible clathrate structures. soton.ac.uksoton.ac.uk For the benzene-xenon system, the precise ratio would depend on the specific crystalline form (polymorph) of benzene that forms the host lattice under the conditions of clathrate formation.

Insights into Host-Guest Geometries and Conformations

The specific geometry and conformation of the benzene-xenon complex are governed by the subtle forces of the host-guest interaction. At the molecular level, the xenon atom is expected to position itself to maximize its van der Waals interactions with the benzene host cage. Theoretical calculations and spectroscopic studies on related systems provide significant insights into this arrangement.

The primary interaction is the noble gas-π (Ng-π) interaction, where the xenon atom is situated above the face of the benzene ring. mdpi.comacs.org Computational studies involving ab initio calculations on the benzene-xenon complex have been performed to map out the potential energy surface and understand the intermolecular vibrations, confirming that the most stable position for the xenon atom is centered over the π-system. acs.orgacs.org Theoretical analysis of xenon trioxide interacting with benzene further highlights the significance of the Ng-π interaction, which was found to be energetically favorable compared to other arrangements. mdpi.com

Spectroscopic studies of complexes between xenon and p-cresol (B1678582) (a benzene derivative) show that the interaction with the aromatic π electron system is dominant. acs.org In larger, more complex hosts like proteins, X-ray crystallography has definitively shown that xenon binds in pre-existing hydrophobic cavities, often making numerous contacts with the surrounding nonpolar amino acid residues. lbl.gov This body of evidence suggests that in a benzene-xenon clathrate, the xenon guest would reside within a cavity formed by multiple benzene molecules, with each host-guest interaction defined by the xenon atom's proximity to the aromatic faces of its neighbors.

Interaction TypeDescriptionSupporting Evidence
Noble Gas-π Interaction The xenon atom is positioned above the plane of the benzene ring, interacting with the π-electron cloud.Theoretical calculations on Benzene-Xe and Benzene-XeO₃ systems. mdpi.comacs.orgacs.org
Van der Waals Forces General attractive forces holding the guest within the host cavity.Fundamental to all clathrate formation. vaia.com
Hydrophobic Encapsulation Xenon occupies cavities lined by the nonpolar hydrocarbon structure of benzene molecules.Analogous to xenon binding in hydrophobic protein cavities. lbl.gov

Intermolecular Forces and Energy Landscape of Benzene Xenon Systems

Characterization of Non-Covalent Interactions

The binding between a benzene (B151609) molecule and a xenon atom is governed by weak, non-covalent forces. Due to the nonpolar nature of both benzene and the isotropic atomic charge distribution of xenon, the intermolecular potential is primarily controlled by dispersion forces. core.ac.uk

The primary forces at play in the benzene-xenon complex are Van der Waals forces, specifically London dispersion forces. core.ac.ukbyjus.com These forces arise from temporary fluctuations in the electron density of the molecules, creating transient dipoles that induce corresponding dipoles in the neighboring species. byjus.com Both benzene, with its delocalized π-electron system, and xenon, a large atom with a highly polarizable electron cloud, are susceptible to these fluctuations, leading to a significant attractive interaction. lbl.govxaktly.com The strength of this dispersion force is a key factor in the stability of the benzene-xenon complex. xaktly.com

To accurately model the interaction between benzene and xenon, it is crucial to account for the system's anisotropy; the interaction energy is highly dependent on the relative orientation of the two species. uq.edu.au Theoretical studies often employ anisotropic atom-atom potential models, such as the Lennard-Jones (LJ) 12-6 or the EXP-6 potentials, to describe these interactions. uq.edu.au These potentials are typically parameterized by summing individual atom-atom interaction terms (e.g., C-Xe and H-Xe). uq.edu.au For example, a Lennard-Jones potential can be expressed with terms for each atom-atom pair, where the energy (V) is a function of the separation distance (r), the well depth (ε), and the finite distance at which the inter-particle potential is zero (σ). uq.edu.au The potential is characteristically anisotropic, as demonstrated by how the potential energy changes as a noble gas atom approaches the benzene molecule from different directions. uq.edu.au

Potential Energy Surface Analysis

The potential energy surface (PES) is a conceptual tool that describes the energy of a system as a function of the positions of its constituent atoms. libretexts.org For the benzene-xenon (BXe) complex, the PES has been investigated in detail using high-level ab initio quantum chemical methods, such as the coupled-cluster level of theory with single, double, and perturbative triple excitations (CCSD(T)). researchgate.netaip.org Given that the complex contains the heavy xenon atom, it is necessary to account for relativistic effects in these calculations to achieve high accuracy. researchgate.netaip.org Studies have tested various approaches, including small core pseudopotentials (PP) and the Douglas–Kroll–Hess (DKH) Hamiltonian, to properly describe these effects. researchgate.netaip.org An analytical potential energy surface can be constructed from the calculated interaction energies, which can then be used to study the system's structural and vibrational dynamics. researchgate.netaip.org

Analysis of the potential energy surface reveals the most stable configurations of the complex. For the benzene-xenon system, the equilibrium geometry corresponds to the xenon atom situated directly above the center of the benzene ring, along its sixfold symmetry axis. core.ac.uk This perpendicular orientation results in a complex with C₆ᵥ symmetry. core.ac.uk

Detailed ab initio calculations that include relativistic effects have been performed to determine the binding energy (well depth, Dₑ) and equilibrium distance for this geometry. researchgate.netaip.org These theoretical results can be compared with experimental data derived from techniques like microwave spectroscopy. researchgate.netaip.org Molecular dynamics simulations of atomic xenon dissolved in liquid benzene also support this preferred perpendicular orientation. cas.cz

Table 1: Calculated and Experimental Parameters for the Benzene-Xenon Complex

ParameterValueMethodSource
Binding Energy (Dₑ)460 cm⁻¹Ab initio CCSD(T) researchgate.net
Equilibrium Distance (Rₑ)3.568 Å (Ground State, S₀)Experiment (MW Spectroscopy) core.ac.uk
Equilibrium Distance (Rₑ)3.541 Å (Excited State, S₁)Experiment (MW Spectroscopy) core.ac.uk
First Solvation Shell Distance5.3 ÅMolecular Dynamics cas.cz

Energetic Guidelines for Specific Interactions

The interaction in the benzene-xenon complex is a classic example of a rare gas atom interacting with an aromatic π-electron system, which can be described as a C-Xe-π interaction. This is closely related to the more broadly studied C-H-π interaction, where a C-H bond acts as a weak acid to interact with the electron-rich π face of an aromatic ring. mdpi.comnih.gov

Dynamics and Transport Phenomena in Benzene Xenon Solutions

Hydrophobic Hydration Phenomena Involving Benzene (B151609) and Xenon

The introduction of nonpolar solutes like benzene and xenon into an aqueous environment induces significant changes in the local water structure, a phenomenon known as hydrophobic hydration. This process is characterized by unique structural arrangements and dynamic behaviors of both solute and solvent molecules.

Solute-Solvent Radial Distribution Functions and Hydration Numbers

The spatial arrangement of solvent molecules around a solute can be described by the solute-solvent radial distribution function (RDF), g(r), which gives the probability of finding a solvent molecule at a distance 'r' from the solute.

In simulations of xenon in liquid benzene, the RDF for the distance from the Xe atom to the center of mass of a benzene molecule shows a first maximum at approximately 5.3 Å. The integration of this first peak yields a coordination number of about 10, meaning a xenon atom is typically surrounded by 10 benzene molecules in its first solvation shell. This is smaller than the coordination number for benzene itself, which is around 13. Further analysis reveals that the "T-like" configuration, where the xenon atom is positioned on the normal of the benzene plane, is more populated than the configuration with xenon in the plane of the benzene molecule. mdpi.com

In aqueous solutions, the structure of water around xenon has also been characterized. The oxygen-oxygen RDF of water in a dilute xenon solution shows distinct peaks, indicating the ordering of water molecules around the solute. nih.govresearcher.life Similarly, the xenon-oxygen RDF provides insight into the hydration shell structure. The dynamic properties of these solutions, including relaxation times and diffusion coefficients, are correlated with the hydration number. nih.govaps.org

Table 1: Coordination and Distribution Data for Benzene-Xenon Systems

Reorientational Relaxation Dynamics of Solvent Molecules

The presence of hydrophobic solutes like benzene and xenon alters the rotational motion of the surrounding water molecules. The reorientational relaxation time of water, which characterizes the timescale for a water molecule to reorient, is a key parameter for understanding this effect.

Studies have shown that the rotation of water molecules in the hydration shell of benzene and xenon is slowed down. nih.gov This retardation is a hallmark of the hydrophobic structure-making effect, where hydrogen-bonding interactions among water molecules are stabilized in the vicinity of the nonpolar solute. nih.gov The degree of this slowing is more pronounced than for smaller hydrophobic solutes and is dependent on temperature, particularly in the supercooled regime. nih.gov Theoretical calculations based on a two-state model are used to estimate the reorientational relaxation time of water within the hydration shell compared to that in the bulk liquid. nih.govaps.org

Translational Diffusion Coefficients of Solute and Solvent

Translational diffusion coefficients quantify the rate of random motion of molecules within a solution. In benzene-xenon aqueous solutions, the diffusion of both the solutes (benzene, xenon) and the solvent (water) is affected by hydrophobic hydration.

Theoretical studies using mode-coupling theory have been employed to calculate the translational diffusion coefficients of both solute and solvent molecules across a range of temperatures (e.g., 0-30°C). nih.govaps.org Experimental measurements for benzene in water show a clear temperature dependence. researchgate.net Contrary to the slowing effect on water reorientation, some analyses suggest that the translational mobility of the solute is not retarded but may even be accelerated by the hydrophobic hydration effect. nih.gov When comparing the inverse diffusivities of benzene and xenon in water over a wide temperature range, the plots exhibit a slight curvature, indicating a dynamic promotion effect that is stronger for the smaller xenon atom. nih.gov

Table 2: Selected Translational Diffusion Coefficients in Water

Note: Values are approximate and depend on specific experimental or simulation conditions.

Mechanistic Interpretations of Water Mobility Retardation

The observed slowing of water's reorientational dynamics around hydrophobic solutes has been a subject of significant research. Several hypotheses have been proposed to explain this phenomenon at a molecular level.

Cavity Formation Hypothesis

The cavity formation hypothesis offers a mechanistic explanation for the retardation of water mobility. nih.govaps.org This model posits that the slowdown is primarily caused by the formation of a cavity in the water structure to accommodate the solute molecule. The presence of this cavity imposes constraints on the neighboring water molecules, affecting their dynamic freedom. nih.govaps.org

This view contrasts with the more traditional interpretation that a rigid, "iceberg-like" hydration structure forms around the solute, which in turn reduces water mobility. nih.govaps.org Evidence from mode-coupling theory studies on aqueous solutions of benzene and xenon supports the cavity formation mechanism. The calculated B-coefficients, which describe the effect of solute concentration on the solvent's relaxation times, show a better correlation with the partial molar volume of the solute (related to cavity size) than with the hydration number. nih.govaps.org

Guest Rotational Dynamics within Host Cavities

In a solution, a "host cavity" is not a permanent structure like in a clathrate, but a transient void in the solvent structure occupied by a guest molecule (e.g., xenon). The rotational dynamics of the guest within this temporary cavity are governed by guest-host interactions.

In xenon-benzene solutions, the dynamics are complex. The quadrupolar relaxation of a xenon-131 (B1250047) nucleus is influenced by the electric field gradient created by the surrounding benzene molecules. A major contribution to this relaxation mechanism is the rotational motion of the benzene "host" molecules themselves, particularly around their C2 axes. nih.gov In general host-guest systems, such as clathrates, the hindering of a guest's rotation can be attributed to steric effects and van der Waals interactions between the guest and the host cage molecules. For a guest like xenon in a transient benzene cavity, its rotational freedom is similarly restricted by these non-covalent interactions with the surrounding solvent molecules that define the cavity.

Advanced Applications and Methodological Development

Benzene-Xenon Systems as Probes for Molecular Environments

The highly polarizable and chemically inert nature of the xenon atom makes it an exceptional probe for investigating its local surroundings. nih.govresearchgate.net Its large electron cloud is sensitive to physical interactions, leading to a wide range of chemical shifts in ¹²⁹Xe Nuclear Magnetic Resonance (NMR) spectroscopy, which can be correlated with the characteristics of its environment. nih.govrsc.orgresearchgate.net Xenon's solubility in organic solvents like benzene (B151609) further enhances its utility as a probe in non-aqueous systems and as a model for understanding interactions in hydrophobic pockets of biological macromolecules. nih.govacs.orgcas.cz

Xenon's affinity for hydrophobic cavities allows it to serve as an effective agent for identifying and characterizing binding sites within larger host molecules, such as synthetic supramolecular cages and naturally occurring proteins. lbl.govnih.gov These interactions are fundamental to the development of xenon-based biosensors, where a host cage like cryptophane is functionalized to target specific biomolecules. lbl.govpnas.org

A significant application of xenon as a molecular probe is the identification of binding sites on protein surfaces. biorxiv.orgbiorxiv.org Proteins often possess concave regions that interact with other molecules; these are known as binding sites. biorxiv.orgresearchgate.net While some sites, termed "apparent" binding sites, are readily identifiable in a protein's unbound (apo) state, others remain hidden. biorxiv.orgbiorxiv.orgresearchgate.net These "cryptic" binding sites are only revealed when a ligand binds, often inducing a conformational change in the protein. biorxiv.orgbiorxiv.org The discovery of cryptic sites is a major challenge in structure-based drug design, as they represent novel targets for therapeutic intervention. biorxiv.orgacs.org

Atomistic molecular dynamics (MD) simulations have shown that xenon atoms can effectively explore a protein's structure to locate both apparent and cryptic binding sites. biorxiv.orgbiorxiv.orgresearchgate.net By simulating a protein in the presence of xenon, researchers have observed that the xenon atoms tend to occupy these hidden pockets, effectively "unmasking" them for analysis. biorxiv.orgnih.gov This capability makes xenon a valuable tool for identifying previously unknown druggable sites on proteins, even when only the apo structure is available. biorxiv.orgnih.gov

To gauge the effectiveness of xenon as a molecular probe, studies have compared its performance against other small molecules, notably benzene. biorxiv.orgresearchgate.net Benzene is often used as a baseline or alternative probe for identifying binding pockets due to its own ability to engage in hydrophobic and π-stacking interactions.

In a comparative study using MD simulations on sixteen different target proteins, the ability of both xenon and benzene to locate known apparent and cryptic binding sites was evaluated. biorxiv.orgresearchgate.net The results, summarized in the tables below, indicate that while both molecules can identify these sites, xenon demonstrates a superior hit rate for cryptic sites, particularly when multiple potential binding clusters are considered. biorxiv.orgresearchgate.net This suggests that xenon is a more effective and potentially more versatile probe for discovering these challenging, hidden sites. biorxiv.org The small size and nonspecific hydrophobic nature of xenon allow it to probe cavities that might be sterically or chemically inaccessible to more complex molecules like benzene. acs.org

Table 1: Comparative Hit Rate for Apparent Binding Sites This table shows the success rate of xenon and benzene in identifying known apparent binding sites on 16 target proteins, based on the top-ranked clusters from MD simulations.

Used Top Cluster(s)Xenon Hit RateBenzene Hit Rate
14/162/16
≤26/163/16
≤39/164/16
Data sourced from Iida, S. (2025). biorxiv.org

Table 2: Comparative Hit Rate for Cryptic Binding Sites This table shows the success rate of xenon and benzene in identifying known cryptic binding sites on 16 target proteins, highlighting xenon's higher efficiency.

Used Top Cluster(s)Xenon Hit RateBenzene Hit Rate
14/165/16
≤27/165/16
≤310/165/16
≤411/165/16
≤511/165/16
≤912/166/16
Data sourced from Iida, S. (2025). biorxiv.org

The vast amount of data generated from molecular dynamics simulations requires sophisticated analysis to pinpoint meaningful probe binding locations. A key method employed for this purpose is the Hierarchical Density-Based Spatial Clustering of Applications with Noise (HDBSCAN) algorithm. biorxiv.orgresearchgate.netmdpi.com

HDBSCAN is a powerful clustering method that identifies groups of points based on their density. geeksforgeeks.org Unlike algorithms that require a pre-specified number of clusters, HDBSCAN can find clusters of varying shapes and densities, and it effectively identifies outliers as noise. mdpi.comgeeksforgeeks.org In the context of probe analysis, the procedure involves:

Extracting the coordinates of all probe molecules (xenon or benzene) from the MD simulation snapshots. biorxiv.orgresearchgate.net

Applying the HDBSCAN algorithm to this collection of coordinates. biorxiv.org

The algorithm identifies regions where the probe molecules have congregated, which correspond to high-density clusters. These clusters represent the most probable binding sites. biorxiv.orggeeksforgeeks.org

The clusters are then ranked based on the number of points they contain, with the largest cluster considered the most likely binding location. biorxiv.orgresearchgate.net

This density-based approach is particularly well-suited for analyzing the dynamic and often nonspecific interactions of probes like xenon with a protein surface, providing a robust method for distinguishing genuine binding pockets from transient, random interactions. biorxiv.orgnih.gov

The benzene-xenon system serves as a valuable model for studying the structure and dynamics of liquids at a microscopic level. researchgate.netcas.cz The chemical shift of ¹²⁹Xe is extremely sensitive to its immediate molecular environment, making it an ideal reporter on the nature of solute-solvent interactions. researchgate.netresearchgate.net

When xenon is dissolved in liquid benzene, its NMR chemical shift is influenced by collisions and interactions with the surrounding benzene molecules. researchgate.netmdpi.com By combining experimental ¹²⁹Xe NMR spectroscopy with classical molecular dynamics simulations and quantum chemical calculations, researchers can build a detailed picture of the solution's structure. researchgate.netcas.czresearchgate.net These simulations can generate radial distribution functions, which describe the probability of finding a benzene molecule at a certain distance from a central xenon atom. researchgate.netcas.cz This provides insights into the organization of the solvent "cage" around the xenon atom and the dynamics of these short-lived interactions. cas.czberkeley.edu Such studies are crucial for refining the theoretical models that correlate NMR observables with the physical properties of condensed matter. researchgate.netcas.cz

Exploration of Binding Sites in Supramolecular Cages and Proteins

Development of Advanced NMR and MRI Techniques

The study of benzene-xenon and other xenon-based systems has spurred significant innovation in NMR and Magnetic Resonance Imaging (MRI) methodologies, primarily through the use of hyperpolarized ¹²⁹Xe. acs.orgcea.fr Standard NMR is often limited by low sensitivity. lbl.gov Hyperpolarization, a process that dramatically increases the nuclear spin polarization of ¹²⁹Xe far beyond thermal equilibrium, can boost the NMR signal by more than 10,000-fold. acs.orglbl.gov This enormous signal enhancement enables the detection of xenon and its interactions at very low, biologically relevant concentrations. rsc.orgnih.gov

A key technique that leverages hyperpolarized xenon is Hyper-CEST (Chemical Exchange Saturation Transfer). mdpi.comacs.org Hyper-CEST provides another layer of signal amplification, reaching detection sensitivities in the nanomolar range. rsc.orgcea.fr The technique relies on the reversible exchange of xenon between two environments: a "free" pool (e.g., dissolved in a solvent) and a "bound" pool (e.g., encapsulated within a host molecule like cryptophane). mdpi.com By selectively applying a radiofrequency pulse to saturate the signal of the bound xenon, this saturation is transferred to the free pool via chemical exchange, causing a detectable decrease in the bulk signal. mdpi.comrsc.org This indirect detection method is exceptionally sensitive. nih.gov

Furthermore, xenon biosensors have been developed by linking xenon-hosting cages to ligands that target specific proteins or other molecules. acs.orglbl.govpnas.org When the biosensor binds to its target, the local environment of the encapsulated xenon changes, resulting in a measurable shift in its NMR frequency. pnas.org This allows for highly specific detection of biological events and molecules. nih.govcea.fr These advanced techniques, often developed and benchmarked in systems including organic solvents like benzene, are expanding the applications of NMR and MRI from anatomical imaging to molecular-level functional imaging. nih.govacs.org

Enhancing Signal-to-Noise Ratio with Hyperpolarized Noble Gases

The inherent low sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy, stemming from the small population difference between nuclear spin states at thermal equilibrium, presents a significant challenge for many applications. lbl.gov This is particularly true for imaging low-abundance molecular markers or environments with low proton densities. acs.orgnih.gov A powerful strategy to overcome this limitation involves the use of hyperpolarized noble gases, most notably xenon-129 (B1251204) (¹²⁹Xe). acs.orgnih.gov Through a process called spin-exchange optical pumping (SEOP), the nuclear spin polarization of ¹²⁹Xe can be increased by more than four to five orders of magnitude (10,000 to 100,000-fold) compared to its thermal equilibrium state. nih.govmdpi.com This non-equilibrium, high-polarization state results in a massive enhancement of the NMR signal, allowing for the detection of low concentrations of ¹²⁹Xe with high intensity. nih.gov

The effectiveness of hyperpolarized (hp) ¹²⁹Xe as a signal enhancement agent is rooted in several of its physical properties. Xenon is an inert gas that readily dissolves in various solvents, including organic solvents like benzene and aqueous solutions. acs.orgberkeley.edu This solubility allows it to make close contact with molecules of interest without causing chemical alterations. lbl.gov The large, polarizable electron cloud of the xenon atom makes its NMR chemical shift highly sensitive to its local molecular environment, spanning a range of over 300 ppm. acs.orgmdpi.com

A key technique that leverages hp ¹²⁹Xe for signal enhancement of other nuclei is the Spin-Polarization-Induced Nuclear Overhauser Effect (SPINOE). lbl.gov In this method, hp ¹²⁹Xe gas is introduced into a solution containing the target molecule, for example, benzene. lbl.gov Through transient van der Waals interactions, the high spin polarization of the xenon nuclei is transferred to the nuclei of the surrounding solvent molecules, such as the protons (¹H) in benzene. lbl.govmdpi.com This transfer overrides the competing effects from the magnetic fields of other nuclei within the target molecules, leading to a significant amplification of their NMR signals. lbl.gov This approach has been demonstrated to nearly double the signal strength of hydrogen nuclei in a benzene solution, effectively "lighting up" the sample for NMR analysis. lbl.gov

Table 1: Signal Enhancement with Hyperpolarized ¹²⁹Xe

Parameter Description Significance Reference
Polarization Method Spin-Exchange Optical Pumping (SEOP) Creates a non-Boltzmann population of nuclear spins, dramatically increasing polarization. mdpi.com
Signal Enhancement Factor >10,000-fold Enables detection of low concentrations (micromolar) of xenon and facilitates polarization transfer. nih.gov
Mechanism of Transfer Spin-Polarization-Induced Nuclear Overhauser Effect (SPINOE) Transfers polarization from hp ¹²⁹Xe to target nuclei (e.g., ¹H in benzene) upon close contact. lbl.gov

| Application Example | hp ¹²⁹Xe bubbled through benzene solution | Resulted in a near-doubling of the NMR signal from benzene's hydrogen nuclei. | lbl.gov |

Time-Resolved and Two-Dimensional Imaging Methodologies

The significant signal boost provided by hyperpolarized xenon not only enhances sensitivity but also improves the temporal resolution of NMR and MRI experiments. researchgate.net The strong, renewable magnetization achievable with hp ¹²⁹Xe, particularly when using continuous-flow techniques, allows for rapid data acquisition. researchgate.net This capability is crucial for studying dynamic processes and has enabled the development of advanced time-resolved and two-dimensional (2D) NMR methodologies. researchgate.netmdpi.com

Time-resolved HP ¹²⁹Xe NMR allows researchers to monitor chemical reactions or physical processes as they occur. researchgate.net For instance, by continuously flowing hp ¹²⁹Xe through a sample, changes in the xenon chemical shift can be tracked over time, providing insights into the evolving local environment, such as the interactions within porous materials during gas adsorption. mdpi.com

Two-dimensional (2D) NMR techniques, such as 2D Exchange Spectroscopy (EXSY), are particularly powerful when combined with hp ¹²⁹Xe. mdpi.comdokumen.pub A 2D EXSY experiment correlates nuclei that exchange between different environments during a defined "mixing time." dokumen.pub In the context of a xenon-benzene system, this can be used to study the dynamics of xenon atoms moving between the bulk solvent (benzene) and other sites, such as being confined within a porous material's channels that has also adsorbed benzene. researchgate.netrsc.org By analyzing the cross-peaks in a 2D EXSY spectrum, researchers can determine the exchange rates and pathways of xenon atoms. For example, in studies of porous materials, 2D EXSY with hp ¹²⁹Xe has been used to measure exchange times as short as a few milliseconds between the gas phase and confined spaces. researchgate.net This provides detailed information on the accessibility of nanochannels and the dynamics of host-guest interactions. researchgate.netrsc.org

Table 2: Advanced NMR Methodologies with Hyperpolarized ¹²⁹Xe

Methodology Principle Application with Xenon/Benzene Systems Reference
Time-Resolved HP ¹²⁹Xe NMR Rapid, repeated acquisition of ¹²⁹Xe spectra to monitor dynamic changes. Studying the kinetics of xenon exchange between different environments or monitoring reactions in a benzene solvent. researchgate.netresearchgate.net
2D HP ¹²⁹Xe EXSY Correlates xenon nuclei that move between different chemical environments during a mixing time. Quantifying the exchange dynamics of xenon between the bulk gas/solution phase and adsorbed/confined sites (e.g., in porous materials also containing benzene). researchgate.netmdpi.com

| Continuous-Flow (CF) HP ¹²⁹Xe NMR | Continuously delivers a stream of hyperpolarized xenon to the sample. | Enables signal averaging and the execution of time-intensive 2D experiments by providing renewable, high magnetization. | researchgate.netrsc.org |

Emerging Research Frontiers and Future Prospects

Integration of Experimental and Computational Approaches

The synergy between experimental measurements and theoretical calculations is a cornerstone of modern research into the benzene-xenon van der Waals complex. Experimental techniques provide precise data on the structure and energetics of the complex, which in turn serve as benchmarks for refining and validating computational methods. core.ac.ukcapes.gov.br

Rotationally resolved electronic spectroscopy, particularly using two-color two-photon ionization in a time-of-flight (TOF) mass spectrometer, has been instrumental in determining exact structural data for benzene-rare gas complexes, including benzene-xenon. core.ac.uk These experiments have yielded precise values for van der Waals bond lengths in both the ground (S₀) and first excited electronic state (S₁), as well as electronic spectral shifts. core.ac.ukcore.ac.uk For the benzene-xenon complex, the xenon atom is located on the sixfold rotational axis of the benzene (B151609) molecule. core.ac.uk

Computational chemistry provides the theoretical framework to understand these experimental findings. Methods such as Møller-Plesset second-order perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed to calculate the potential energy surface and interaction energies. researchgate.netaip.org For a system containing a heavy atom like xenon, relativistic effects cannot be ignored. researchgate.net Theoretical approaches incorporate these effects using methods like the Douglas-Kroll-Hess (DKH) Hamiltonian or small-core pseudopotentials (PP). researchgate.net The combination of these high-level calculations with experimental data allows for a deep understanding of the nature of the intermolecular forces at play. For instance, calculated bond lengths and spectral shifts can be directly compared with experimental values to assess the accuracy of the theoretical models. core.ac.uk

Table 1: Comparison of Experimental and Calculated Properties for the Benzene-Xenon Complex

PropertyExperimental ValueCalculated ValueComputational MethodReference
Ground State (S₀) van der Waals Bond Length3.814 Å3.65 ÅMP2 core.ac.ukaip.org
Excited State (S₁) van der Waals Bond Length3.783 ÅN/A- core.ac.uk
Electronic Band Shift (6¹₀ band)-69.2 cm⁻¹-66 cm⁻¹Approximation based on ionization potentials core.ac.uk
¹²⁹Xe Isotropic Chemical Shift in Liquid Benzene (300 K)188.14 - 195 ppm191.4 ± 2.5 ppmMD + DFT/Breit-Pauli Perturbation Theory cas.cz

Novel Host-Guest Systems Involving Benzene and Xenon

The fundamental principles derived from the simple benzene-xenon dimer are being extended to more complex and functional molecular systems. In the field of host-guest chemistry, xenon's size, inertness, and highly polarizable electron cloud make it an exceptional probe for characterizing molecular cavities. cas.czwikipedia.org Benzene often serves as a structural mimic for the aromatic amino acid residues that form the hydrophobic pockets within proteins or synthetic hosts. aip.orgresearchgate.net

Cryptophanes, which are cage-like molecules with an inner hydrophobic cavity formed by cyclotriveratrylene (B73569) units, are a prime example of hosts that can encapsulate xenon. wikipedia.orguit.no Computational studies on these systems often use the benzene-xenon interaction as a benchmark to calibrate density functional theory (DFT) methods for accurately describing the non-bonding interactions responsible for guest binding. uit.noresearchgate.net

Table 2: Examples of Host-Guest Systems Involving Xenon and Aromatic Hosts

Host SystemGuestKey FeaturesApplication/Area of StudyReference
Cryptophane-AXenonEncapsulation in a hydrophobic, cage-like cavity.Development of biosensors and MRI contrast agents. uit.noresearchgate.net
[Co₄L₆]⁴⁻ Metal-Organic CapsuleXenonParamagnetic host; rapid guest exchange.Paramagnetic hyper-CEST (Chemical Exchange Saturation Transfer) NMR sensors. acs.orgresearchgate.net
Wheat nonspecific Lipid Transfer Protein (ns-LTP)XenonBinding in a hydrophobic cavity rich in methyl groups.Probing protein structure and dynamics; understanding anesthesia. nih.gov
Fullerene (C₆₀)XenonEndohedral complex (Xe@C₆₀) with xenon inside the fullerene cage.Fundamental studies of confined quantum systems and NMR shielding. capes.gov.br

Methodological Advancements in Characterization and Simulation

Progress in understanding the benzene-xenon system is intrinsically linked to advancements in both experimental characterization techniques and computational simulation methods. These advancements provide a more detailed and accurate picture of the subtle forces governing this van der Waals complex.

On the computational front, a significant challenge is the accurate treatment of both electron correlation and relativistic effects, the latter being crucial due to the heavy xenon atom. capes.gov.brresearchgate.net Modern approaches combine high-level correlated wave function methods like CCSD(T) with relativistic corrections. capes.gov.br One such correction method is the Breit-Pauli perturbation theory, which has been shown to account for about 8-10% of the total ¹²⁹Xe chemical shift in benzene and related systems. cas.czresearchgate.net Furthermore, the development and calibration of density functionals specifically designed to handle non-covalent interactions, such as BHandHLYP or SCAN+vdW-dZK, have improved the accuracy of DFT calculations for these systems at a lower computational cost than wave function-based methods. researchgate.netaip.org The inclusion of dynamic effects through molecular dynamics (MD) simulations is another critical advancement, allowing for the calculation of properties like NMR chemical shifts at finite temperatures, which can be directly compared to experimental results in the liquid phase. capes.gov.brcas.cz

Experimentally, techniques have become more sophisticated, enabling the study of not just structure but also dynamics. Stimulated emission pumping/resonant two-photon ionization (SEP-R2PI) is a powerful method for determining the ground-state binding energies of jet-cooled van der Waals complexes with high accuracy. unige.ch In the realm of NMR, the use of hyperpolarized ¹²⁹Xe combined with Chemical Exchange Saturation Transfer (Hyper-CEST) has opened new avenues for studying host-guest interactions at picomolar concentrations, which is orders of magnitude more sensitive than conventional NMR. acs.org This technique is particularly powerful for studying xenon binding to biological macromolecules and synthetic hosts in solution. researchgate.netresearchgate.net

Table 3: Advanced Methodologies for Benzene-Xenon System Analysis

MethodologyTypePurpose/ApplicationKey Finding/AdvantageReference
Coupled-Cluster (CCSD(T))ComputationalHigh-accuracy calculation of interaction energies ("gold standard").Provides benchmark data for calibrating other methods like DFT. capes.gov.brresearchgate.net
Breit-Pauli Perturbation Theory (BPPT)ComputationalCalculation of relativistic corrections to NMR chemical shifts.Reveals that relativistic effects are significant (~10%) for the ¹²⁹Xe nucleus. capes.gov.brcas.czresearchgate.net
SCAN+vdW-dZKComputational (DFT)Accurate description of physisorption on metal surfaces.Provides accurate adsorption energies for benzene on coinage metals. aip.org
Molecular Dynamics (MD)ComputationalSimulating the dynamic behavior of the complex over time.Allows for the inclusion of temperature and solvent effects on calculated properties. capes.gov.brcas.cz
Hyper-CEST ¹²⁹Xe NMRExperimentalUltrasensitive detection of xenon binding to a host molecule.Enables detection of host-guest complexes at concentrations as low as 100 pM. acs.org
SEP-R2PI SpectroscopyExperimentalAccurate determination of ground-state binding energies.Provides precise dissociation energies (D₀) for jet-cooled complexes. unige.ch

Q & A

Q. What standardized analytical methods are recommended for detecting benzene in environmental samples, and how can researchers validate their accuracy?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for benzene detection due to its high sensitivity and specificity . Validation involves spiking samples with known benzene concentrations and comparing recovery rates against certified reference materials (CRMs). Researchers should also perform inter-laboratory comparisons to assess reproducibility, particularly when analyzing complex matrices like soil or biological tissues .

Q. How can researchers experimentally determine xenon's solubility in organic solvents, and what factors influence its dissolution?

Xenon solubility is measured using manometric or gravimetric methods in controlled pressure/temperature setups. Key factors include solvent polarity (non-polar solvents like benzene enhance solubility due to van der Waals interactions) and temperature (solubility decreases with rising temperature). Researchers should use high-purity xenon and degassed solvents to avoid interference from atmospheric gases .

Q. What protocols are used to assess benzene's acute toxicity in in vitro models, and how are confounding variables controlled?

Acute toxicity assays often use human cell lines (e.g., HepG2) exposed to benzene metabolites like hydroquinone. Controls include:

  • Parallel testing with metabolic inhibitors (e.g., CYP2E1 inhibitors) to isolate metabolite effects.
  • Normalizing cell viability data to solvent-only controls (e.g., DMSO).
  • Replicating experiments under low-oxygen conditions to mimic physiological environments .

Advanced Research Questions

Q. How can hyperpolarized xenon NMR/MRI be optimized to study molecular interactions in benzene-containing systems?

Hyperpolarized <sup>129</sup>Xe enhances NMR signal intensity by 10,000-fold via spin-exchange optical pumping. To study benzene interactions:

  • Saturate benzene solutions with hyperpolarized xenon under controlled pressure.
  • Monitor <sup>129</sup>Xe chemical shift changes to detect π-π interactions with benzene rings.
  • Use cross-polarization techniques to transfer polarization to <sup>13</sup>C in benzene for dual-nuclei imaging .

Q. What methodologies resolve contradictions in epidemiological data on benzene's carcinogenic thresholds?

Conflicting thresholds often arise from exposure misclassification or cohort heterogeneity. Solutions include:

  • Applying physiologically based pharmacokinetic (PBPK) models to back-calculate internal doses from historical exposure data.
  • Stratifying cohorts by genetic polymorphisms (e.g., NQO1 mutations affecting benzene metabolism).
  • Meta-analyses with sensitivity testing to exclude low-quality studies .

Q. How can machine learning improve predictive modeling of xenon's behavior in high-pressure environments relevant to aerospace research?

Train neural networks on ab initio molecular dynamics (AIMD) datasets to predict xenon diffusion coefficients and phase transitions. Key steps:

  • Generate training data using density functional theory (DFT) simulations of xenon clusters under varying pressures.
  • Validate models against experimental X-ray diffraction data.
  • Incorporate uncertainty quantification to address rare high-energy states .

Methodological Challenges and Solutions

Q. How do researchers address artifacts in benzene metabolite quantification caused by matrix effects in LC-MS/MS?

  • Use isotope dilution with <sup>13</sup>C-labeled internal standards (e.g., <sup>13</sup>C6-benzene).
  • Apply matrix-matched calibration curves prepared from analyte-free biological fluids.
  • Optimize chromatographic separation to reduce ion suppression from co-eluting compounds .

Q. What experimental designs mitigate signal loss in hyperpolarized xenon MRI due to <sup>129</sup>Xe relaxation during dissolution?

  • Pre-saturate solutions with xenon at low temperatures (4°C) to slow relaxation.
  • Use reverse micelle encapsulation to shield xenon from paramagnetic oxygen.
  • Employ rapid injection systems (<1 sec transfer time) to maintain polarization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in benzene's genotoxicity across in vivo and in vitro studies?

Discrepancies often stem from metabolic activation differences. In vitro systems lack full metabolic pathways, leading to false negatives. Researchers should:

  • Co-culture target cells with metabolically active liver S9 fractions.
  • Compare results across multiple endpoints (e.g., comet assay + γ-H2AX foci staining).
  • Validate in vivo using transgenic rodent models (e.g., gpt delta mice) .

Q. What statistical approaches reconcile variability in xenon's anesthetic potency measurements across species?

Apply mixed-effects models to account for interspecies variability in xenon-receptor binding affinities (e.g., NMDA receptors). Bayesian meta-analysis can pool data from heterogeneous studies while adjusting for covariates like body mass and metabolic rate .

Tables for Key Data Comparison

Table 1: Benzene Metabolites and Analytical Techniques

MetaboliteAnalytical MethodLimit of Detection (LOD)Reference
trans,trans-Muconic AcidHPLC-UV0.1 µg/L
S-Phenylmercapturic AcidLC-MS/MS0.05 µg/L

Table 2: Xenon Applications in Advanced Research

ApplicationTechniqueKey ParameterReference
MRI Contrast EnhancementHyperpolarized <sup>129</sup>XeT1 Relaxation Time
Quantum ComputingXenon-Vacancy CentersCoherence Time (T2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.